molecular formula C12H13BrFNO2 B6287155 (5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 2586126-55-6

(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B6287155
CAS RN: 2586126-55-6
M. Wt: 302.14 g/mol
InChI Key: UQHOMZWIFIPCMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone” would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving “(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone” would depend on the specific conditions and reagents used. The bromine and fluorine atoms might be susceptible to nucleophilic substitution reactions, while the methanone group could potentially undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone” would likely be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens .

Safety and Hazards

While specific safety and hazard information for “(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone” is not available, similar compounds can pose risks. For example, they may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone” could include further studies on its synthesis, structure, reactivity, and potential applications. It could also be interesting to explore its bioactivity and potential uses in medicinal chemistry .

properties

IUPAC Name

(5-bromo-2-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHOMZWIFIPCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

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